rel-(S,R,S,S)-Nebivolol Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The enantioselective synthesis of rel-(S,R,S,S)-Nebivolol involves several complex steps, including the use of chiral catalysts and kinetic resolution processes to achieve the desired stereochemistry. A notable approach includes the Zr-catalyzed kinetic resolution of allylic ethers and Mo-catalyzed chromene formation, which are pivotal in constructing the chiral centers of Nebivolol (Johannes, Visser, & Hoveyda, 1998). Additionally, Claisen rearrangement and a one-pot Sharpless asymmetric epoxidation have been employed for the total synthesis, demonstrating the complexity and innovation in synthesizing this molecule (Chandrasekhar & Reddy, 2000).

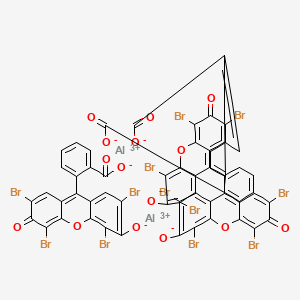

Molecular Structure Analysis

The molecular and crystal structure of Nebivolol Hydrochloride and its isomers has been elucidated through X-ray structure analysis. This analysis confirmed the absolute configuration of the hydrochlorides of d-nebivolol, dl-nebivolol, and several isomers, providing critical insights into the stereochemistry and molecular interactions within the crystal lattice (Tuchalski et al., 2006).

Chemical Reactions and Properties

Nebivolol Hydrochloride's chemical reactivity includes its metabolism, which involves aromatic and alicyclic hydroxylation. This metabolic pathway is significant for its pharmacological activity and is analyzed through techniques like high-performance liquid chromatography-diode-array detection, highlighting the compound's complex biotransformation (Hendrickx et al., 1996).

Physical Properties Analysis

Nebivolol Hydrochloride exhibits specific physical properties that contribute to its pharmacological efficacy. Its solubility, for example, has been enhanced through the formation of pharmaceutical cocrystals, indicating the potential for improved bioavailability and therapeutic outcomes (Nikam & Patil, 2020).

Chemical Properties Analysis

The chemical properties of Nebivolol Hydrochloride, including its interactions with various substances and its stability under different conditions, have been thoroughly investigated. Its stability-indicating methods and spectrophotometric determination techniques reveal the compound's behavior and reactivity, essential for developing pharmaceutical formulations (Shirkhedkar, Bugdane, & Surana, 2010).

Applications De Recherche Scientifique

1. Enhancement of Bioavailability

Nebivolol Hydrochloride (NEB) is a beta-blocker used to treat hypertension, characterized by poor solubility and permeability, leading to lower bioavailability. Studies have focused on increasing NEB's bioavailability through self-nanoemulsifying drug delivery systems, which enhance solubility and permeability through the gastrointestinal membrane, resulting in a significant increase in dissolution rate and permeability (Narkhede, Gujar, & Gambhire, 2014).

2. Metabolism Analysis Techniques

The metabolic pathways of nebivolol, including aromatic and alicyclic hydroxylation, have been studied using high-performance liquid chromatography-diode-array detection. This method helps identify hydroxyl functions in nebivolol metabolites, aiding in the understanding of its metabolic processes in different species and humans (Hendrickx et al., 1996).

3. Novel Dosage Forms for Specific Populations

Research has been conducted on developing novel oral edible gel dosage forms of nebivolol hydrochloride. These are aimed at providing a means of administering the drug to dysphagic and geriatric patients, with studies showing enhanced pharmacokinetic profiles in test subjects compared to conventional tablets (Vijayanand, Patil, & Reddy, 2016).

4. Cardiovascular Effects

Nebivolol's role in improving endothelial dysfunction has been highlighted, particularly its effects on endothelial nitric oxide synthase activity and antioxidative properties. These properties suggest potential benefits beyond beta-receptor blockade in treating hypertension, coronary artery disease, and congestive heart failure (Münzel & Gori, 2009).

5. Enhancement of Drug Permeability and Stability

Studies have also focused on the development of transdermal patches for nebivolol hydrochloride, aiming to bypass its extensive hepatic first-pass metabolism, reduce side effects, and improve drug bioavailability. These patches have shown promising results in in vitro skin permeation tests (Imran et al., 2019).

Safety and Hazards

Orientations Futures

The future directions in the study of a compound like “rel-(S,R,S,S)-Nebivolol Hydrochloride” could involve further investigation into its synthesis, properties, and potential applications. For example, the stereoselective synthesis of poly(2,3-dihydroxy-1,4-naphthylene) is very interesting from the standpoint of developing novel functional materials .

Mécanisme D'action

Target of Action

Nebivolol Hydrochloride primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are involved in regulating heart rate and blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Nebivolol Hydrochloride is the β-adrenergic signaling pathway . By blocking the β1-adrenergic receptors, Nebivolol interferes with the normal sympathetic nervous system stimulation to the heart, leading to decreased heart rate and blood pressure .

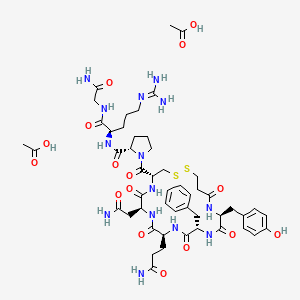

Pharmacokinetics

Nebivolol Hydrochloride exhibits rapid absorption and has a distribution volume of 8 to 12 L/kg . It undergoes hepatic metabolism via glucuronidation and CYP2D6, leading to extensive first-pass metabolism to multiple active metabolites with variable activity . The drug is excreted in urine and feces . The elimination half-life ranges from 12 to 19 hours .

Action Environment

The action of Nebivolol Hydrochloride can be influenced by various environmental factors such as the patient’s metabolic status. For instance, in extensive metabolizers (most of the population), Nebivolol is preferentially β1 selective . Additionally, the drug’s efficacy and stability can be affected by factors such as renal or hepatic impairment, which can alter the drug’s metabolism and excretion .

Propriétés

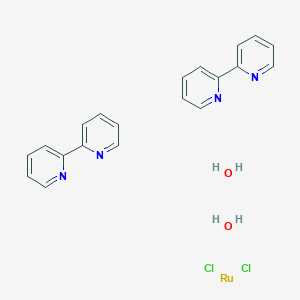

| { "Design of the Synthesis Pathway": "The synthesis pathway for rel-(S,R,S,S)-Nebivolol Hydrochloride involves the conversion of a chiral intermediate into the final product through a series of chemical reactions.", "Starting Materials": [ "4-(2-Aminoethoxy)phenol", "2,2'-Dipyridyl", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-(2-Aminoethoxy)phenol is reacted with 2,2'-Dipyridyl in methanol to form a chiral intermediate.", "Step 2: The chiral intermediate is reduced with sodium borohydride in ethanol to form a diastereomeric mixture of the product.", "Step 3: The diastereomeric mixture is separated using column chromatography.", "Step 4: The desired diastereomer is reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "Step 5: The sodium salt is reacted with hydrochloric acid in acetone to form rel-(S,R,S,S)-Nebivolol Hydrochloride.", "Step 6: The product is isolated by filtration and washed with diethyl ether and water." ] } | |

Numéro CAS |

1338823-20-3 |

Nom du produit |

rel-(S,R,S,S)-Nebivolol Hydrochloride |

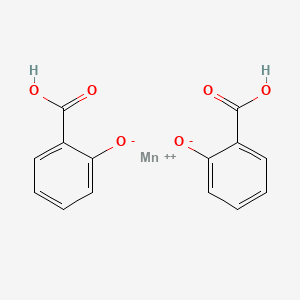

Formule moléculaire |

C₂₂H₂₅F₂NO₄ |

Poids moléculaire |

405.44 |

Synonymes |

(S)-1-((S)-6-Fluorochroman-2-yl)-2-(((R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol Hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)